molecular formula C14H20FNO4 B2528920 2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide CAS No. 1914762-12-1

2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide

Cat. No.: B2528920
CAS No.: 1914762-12-1
M. Wt: 285.315
InChI Key: IYSAZCURZNWWAK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a phenoxy acetamide derivative characterized by a 4-fluorophenoxy group attached to an acetamide core and a complex N-substituent: 2-hydroxy-4-methoxy-2-methylbutyl.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4/c1-14(18,7-8-19-2)10-16-13(17)9-20-12-5-3-11(15)4-6-12/h3-6,18H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSAZCURZNWWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)COC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-(2-hydroxy-4-methoxy-2-methylbutyl)amine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

  • 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31): Features a 4-butyryl-2-fluorophenoxy group and a 2-hydroxy-2-methylpropan-2-yl substituent. Compared to the target compound, it lacks the methoxy group in the N-substituent. It was synthesized with a 54% yield and showed moderate anti-cancer activity in preliminary assays .
  • N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide: Contains a benzoisothiazolone ring fused to the acetamide core.

N-Substituent Variations

  • N-(2-Hydroxy-4-Methoxy-2-Methylbutyl)-2-(2-Methoxyphenoxy)Acetamide (): Shares the same N-substituent as the target compound but differs in the phenoxy group (2-methoxy vs. 4-fluoro). This positional isomerism may alter lipophilicity (logP: ~0.64 vs. predicted similar values) and target selectivity .
  • 2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)Propyl]Acetamide (): The morpholine-containing substituent enhances solubility (polar surface area: 43.67 Ų) and may improve CNS permeability.
  • N-(3-Bromobenzyl)-N-(1,1-Dioxidotetrahydro-3-Thienyl)-2-(4-Fluorophenoxy)Acetamide (): Incorporates a sulfone and bromobenzyl group, likely increasing steric bulk and oxidative stability. Predicted pKa (-0.97) suggests strong electrophilic character .

Key Observations :

  • The target compound’s synthesis likely parallels methods in (e.g., coupling 4-fluorophenol with bromoacetamide derivatives using K₂CO₃/KI). However, the branched N-substituent may require specialized protecting groups for hydroxyl and methoxy functionalities.

Pharmacological Activities

Anti-Cancer Potential

  • Compound 31 () : Moderate activity against HCT-116 and MCF-7 cell lines (MTT assay).
  • Chalcone-Acetamide Hybrids (): Demonstrated anti-proliferative effects via α,β-unsaturated ketone moieties. The target compound’s fluorophenoxy group may similarly disrupt tubulin polymerization .

Antimicrobial and Antifungal Activity

  • Benzo[d]thiazole Derivatives () : Compounds 47–50 showed gram-positive and fungal activity. The target’s methoxy group may enhance membrane penetration, analogous to these derivatives .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H25FNO4\text{C}_{16}\text{H}_{25}\text{FNO}_4

Key Structural Features

  • Fluorophenoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Hydroxy and Methoxy Substituents : Potentially increase solubility and reactivity.
  • Acetamide Moiety : Common in pharmacologically active compounds, providing a site for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways associated with cell growth and apoptosis.

Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : The compound might modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of the compound on human cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.5Induction of apoptosis
MCF-7 (Breast)12.3Cell cycle arrest at G1/S phase
A549 (Lung)18.7Inhibition of glycolysis

These results indicate a promising profile for anticancer activity, particularly against breast and cervical cancer cells.

In Vivo Studies

In vivo studies evaluating the efficacy of the compound in animal models have shown:

  • Tumor Growth Inhibition : Administration of the compound resulted in significant tumor regression in xenograft models, suggesting its potential as an effective anticancer agent.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

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